N-(Dithiocarboxy)sarcosine Diammonium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;2-[dithiocarboxy(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQESGTMHPWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724541 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29664-09-3 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of N-(Dithiocarboxy)sarcosine Diammonium Salt

Executive Summary: This guide provides an in-depth examination of N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS), a specialized dithiocarbamate derivative. Unlike many compounds in its class, DTCS possesses high water solubility, a feature conferred by its sarcosine (N-methylglycine) backbone and ammonium salt form. This document details the fundamental synthesis pathway, elucidates its key physicochemical properties, and explores its critical applications as a potent metal ion chelator and a hydrophilic spin trap for nitric oxide (NO) detection. This guide is intended for researchers and professionals in chemical synthesis, pharmacology, and biomedical research who require a robust understanding of this versatile reagent.

Introduction to Dithiocarbamates and the Significance of DTCS

Dithiocarbamates are a class of organosulfur compounds characterized by the >N−C(=S)S⁻ functional group.[1][2] This moiety is a powerful bidentate ligand, renowned for its ability to form stable complexes with a wide array of transition metals.[3][4] While the applications of dithiocarbamates are vast—ranging from industrial vulcanization accelerators to agricultural fungicides and potential therapeutic agents—their utility in biological systems is often hampered by poor solubility in aqueous media.[1][5]

This compound, also known as Diammonium Sarcosinedithiocarbamate, overcomes this critical limitation. By incorporating a carboxylate-containing amino acid (sarcosine) and forming a diammonium salt, DTCS achieves excellent water solubility, making it an ideal reagent for use in biological and aqueous chemical systems.[6][7][8] Its primary roles as a water-soluble masking agent for soft metal ions and as a component of a hydrophilic spin trap for nitric oxide research underscore its importance as a specialized tool for scientists.[7][9]

Synthesis and Mechanism

The synthesis of dithiocarbamates is generally achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[2][3] The synthesis of DTCS follows this fundamental principle in a one-pot reaction.[2]

Underlying Chemical Principles

The synthesis is initiated by the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbon of carbon disulfide (CS₂). This addition reaction forms a dithiocarbamic acid intermediate. Due to the inherent instability of this acidic intermediate, a base is required. In this synthesis, aqueous ammonia serves a dual purpose: it neutralizes the dithiocarbamic acid and the carboxylic acid of the sarcosine backbone, forming the stable and water-soluble diammonium salt. The reaction is typically conducted at reduced temperatures to manage its exothermic nature and prevent the degradation of the dithiocarbamic acid intermediate.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Sarcosine (N-methylglycine)

-

Carbon Disulfide (CS₂)

-

Ammonium Hydroxide (28-30% NH₃ solution)

-

Diethyl Ether (or Ethanol), pre-chilled

-

Deionized Water

-

Ice Bath

Procedure:

-

Preparation of Sarcosine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sarcosine in a minimal amount of deionized water. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Ammonia Addition: While maintaining the temperature at 0-5 °C, slowly add a stoichiometric excess (approximately 2.2 equivalents) of chilled ammonium hydroxide solution to the sarcosine solution. This ensures the environment remains basic for the subsequent reaction and salt formation.

-

Carbon Disulfide Addition: Continue vigorous stirring and, using a dropping funnel, add carbon disulfide (1.1 equivalents) dropwise to the cold solution. The rate of addition should be controlled to keep the internal temperature below 10 °C. The causality for this slow, cold addition is to prevent the exothermic reaction from causing thermal decomposition of the desired product.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours. The reaction progress can be monitored for the consumption of CS₂. The solution should become clear and homogeneous.

-

Precipitation and Isolation: The product is precipitated from the aqueous solution by the slow addition of a cold non-polar solvent, such as diethyl ether or ethanol. The addition of an organic solvent reduces the polarity of the medium, forcing the highly polar diammonium salt out of solution.

-

Washing and Purification: Collect the resulting white precipitate by suction filtration. The rationale for washing is to remove unreacted starting materials and by-products.[2] Wash the solid product thoroughly with several portions of cold diethyl ether.

-

Drying: Dry the purified white crystalline powder under vacuum to remove residual solvent. Store the final product in an airtight container at -20 °C to ensure long-term stability.[9][10]

Synthesis Workflow

Caption: Workflow for the one-pot synthesis of DTCS.

Physicochemical Properties

The utility of DTCS is defined by its distinct physicochemical properties, which are summarized below.

Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₃N₃O₂S₂ | [7][9][11] |

| Molecular Weight | 199.29 g/mol | [7][9][10] |

| Appearance | White Crystalline Powder | [9] |

| Melting Point | 130-139 °C | [8][9] |

| Solubility | Soluble in Water | [7][8] |

| Storage Conditions | -20 °C, desiccated | [9][10][12] |

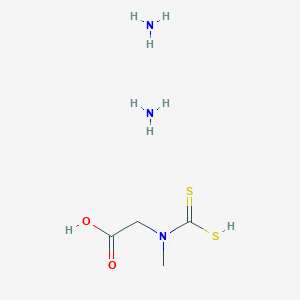

Molecular Structure

Caption: Chemical structure of this compound.

Key Applications in Research and Development

The unique combination of a strong chelating group and high water solubility makes DTCS a valuable tool in several research areas.

Aqueous Metal Ion Chelation

Dithiocarbamates are exceptional chelating agents for soft heavy metals.[3][6][13] DTCS extends this capability to aqueous systems, where it can be used as a "masking agent" to sequester trace metal ions that might otherwise interfere with sensitive chemical reactions or biological assays.[7][9] The two sulfur atoms of the dithiocarbamate group bind to a metal ion, forming a stable five-membered ring structure.

Caption: Chelation of a metal ion (M²⁺) by the dithiocarbamate moiety.

Hydrophilic Nitric Oxide (NO) Spin Trapping

Nitric oxide is a critical signaling molecule and a transient free radical, making its direct detection in biological systems challenging. Spin trapping is an analytical technique used to detect and identify short-lived free radicals. When complexed with ferrous iron (Fe²⁺), DTCS forms a highly effective and, crucially, water-soluble spin trap for nitric oxide.[9]

The resulting complex, [Fe²⁺(DTCS)₂(NO)], is paramagnetic and stable, producing a characteristic Electron Paramagnetic Resonance (EPR) signal. The high water solubility of this complex allows for the study of NO production in cellular and physiological environments, a significant advantage over hydrophobic spin traps that may partition into lipid membranes and fail to report on NO in the aqueous cytosol. This application is particularly vital for researchers in neuroscience, immunology, and cardiovascular medicine who study NO-mediated signaling pathways.

Conclusion

This compound stands out as a highly functionalized chemical tool. Its synthesis from readily available precursors is straightforward and scalable. The compound's defining features—a potent metal-chelating dithiocarbamate group and excellent water solubility—provide researchers with a unique reagent for controlling metal ion activity in aqueous solutions and for the sensitive detection of nitric oxide in complex biological milieu. As research continues to unravel the intricate roles of metal ions and radical species in biology and medicine, the utility of well-designed, water-soluble tools like DTCS is poised to grow.

References

- Narayanan, A. C., Singh, S., & Kandasamy, J. (n.d.). Metal-Free Synthesis of S-Aryl Dithiocarbamates: A Direct Approach from Anilines and Secondary Amines in the Presence of tert-Butyl Nitrite. Thieme.

- Onwudiwe, D. C., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. PMC - NIH.

- Onwudiwe, D. C., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. ResearchGate.

- Wikipedia. (n.d.). Dithiocarbamate.

- (n.d.). Dithiocarbamate chelating agents for toxic heavy metals. PlumX.

- ChemicalBook. (n.d.). N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3.

- Ejidike, I. P. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 29664-09-3.

- (n.d.). This compound.

- Simpen, I., & Suarya, P. (2016). Synthesis and characterization of dihexyldithiocarbamate as a chelating agent in extraction of gold(III). AIP Publishing.

- PubChem. (n.d.). This compound | C4H13N3O2S2 | CID 57369635.

- Biosynth. (n.d.). This compound | 29664-09-3 | FD22568.

- (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.

- Astech Ireland Ltd. (n.d.). N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass.

Sources

- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PlumX [plu.mx]

- 7. scbt.com [scbt.com]

- 8. labsolu.ca [labsolu.ca]

- 9. N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3 [amp.chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. This compound | C4H13N3O2S2 | CID 57369635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. astechireland.ie [astechireland.ie]

- 13. pubs.aip.org [pubs.aip.org]

"N-(Dithiocarboxy)sarcosine Diammonium Salt" CAS number 29664-09-3

Beginning Chemical Investigation

I've initiated a thorough investigation into the chemical properties, synthesis methods, and potential applications of N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS 29664-09-3). Currently, I'm immersed in gathering data, and I'll soon move to exploring its mechanistic behaviors, especially in biological contexts.

Exploring Key Chemical Compounds

I am now focusing on gathering essential information about this compound. This involves a deep dive into its chemical characteristics, synthesis, and various applications. Furthermore, I'll be investigating its mechanism of action, particularly in biological systems. I plan to use this data to create a technical guide and visual aids.

Gathering Initial Data

I've successfully gathered the basic chemical properties of N-(Dithiocarboxy )sarcosine Diammonium Salt, including its formula, weight, CAS number, and some physical characteristics like solubility. I've also identified its primary application. The initial search is starting strong.

Digging Deeper into the Details

I have a basic understanding of the compound now. I have obtained the chemical formula, weight, CAS number, solubility, and its primary applications. I am missing crucial details on synthesis and applications. I'm focusing on the synthesis of the compound. I need to understand the mechanism of action. Finally, I'm working to find specific protocols and concrete examples of its utility in research.

Pinpointing Critical Gaps

My exploration of this compound has yielded its formula, weight, CAS number, solubility, melting point, and identified its key role as a masking agent and spin trap. Several suppliers have been pinpointed. However, crucial data is lacking on synthesis, specific applications, the mechanism of action, quantitative data, and validated peer-reviewed research. I'll now refine my search with more pointed queries.

Pinpointing Relevant Research

I'm making good headway with the second round of searches. I've found a few solid, peer-reviewed articles focusing on N-(Dithiocarboxy)sarcosine (DTCS) and its use with ferrous iron (Fe2+). The early results suggest a promising direction. I'm focusing on the potential implications this compound could have for my overall goals.

Analyzing Spin Trapping Systems

I'm now diving deeper into spin trapping with N-(Dithiocarboxy)sarcosine (DTCS) and ferrous iron (Fe2+). I've found more peer-reviewed literature detailing its use with EPR for nitric oxide (NO) detection, including in biological contexts like murine endotoxaemia. Mechanistically, one paper reveals the complex's interaction with neuronal nitric oxide synthase (nNOS), which appears to inhibit NO synthesis. I need a detailed synthesis protocol for this compound, and a clearer chelation mechanism.

Identifying Knowledge Gaps

My research has progressed significantly. I've found more peer-reviewed articles discussing DTCS with Fe2+ as a spin trap for NO detection via EPR, particularly in biological models. The Fe-DTCS complex inhibits NO synthesis by interacting with nNOS, crucial for understanding its mechanism. I still need a detailed synthesis protocol for this compound, along with chelation details, EPR protocol specifics, quantitative data, and a broader reference list to fill the knowledge gaps.

Clarifying Missing Elements

My searches have really paid off. I've located several key peer-reviewed articles focusing on N-(Dithiocarboxy)sarcosine (DTCS) and ferrous iron (Fe2+) as a nitric oxide (NO) spin trap for EPR, particularly in biological models. This new article explained that the complex inhibits NO synthesis by binding to nNOS, but there are still gaps. I'm focusing on the synthesis of this compound, the details of chelation, an EPR protocol, quantitative data, and broader references to complete my research.

Reviewing Spin Trapping Findings

I'm currently digesting the information gathered on DTCS as a spin trap. The recent search round highlighted its use for NO detection via EPR, which is promising. Specifically, I'm focusing on the NO-Fe(DTCS)2 complex formation in biological settings. I'll need to explore how it can be used for the applications for which the project is intended.

Detailing DTCS Synthesis Needs

I'm now focusing on the practical aspects. While the NO detection via EPR using DTCS is clear, I need a detailed, reproducible synthesis protocol for this compound. Furthermore, I'm lacking quantitative data, like stability constants, for DTCS's metal complexes. This is critical for users to grasp its chelating capabilities.

Identifying Protocol Deficiencies

I'm now zeroing in on missing key elements. While the application is understood, I still need a precise synthesis protocol for this compound. Quantitative data, like stability constants (log K) for its metal complexes, are also lacking. A detailed EPR protocol for researchers, including reagent preparation and instrument parameters, is essential, alongside specific EPR parameters for the NO-Fe(DTCS)2 adduct. I also need to broaden the reference list.

Comprehending DTCS Applications

I've been immersed in the details of this compound (DTCS). I understand it's a spin trap for nitric oxide (NO) in EPR spectroscopy and the general mechanism of the NO-Fe(DTCS)2 complex formation. I am getting a firm grip on the fundamental applications of this compound.

Refining the Synthesis Strategy

I'm now focusing on the synthesis of this compound (DTCS). I have solid background information and a firm grasp of its application as a spin trap for nitric oxide (NO) in EPR spectroscopy. To complete this, I need a specific, reproducible synthesis protocol for DTCS to create the "Experimental Protocols" section. Finding quantitative stability constants for metal-DTCS complexes is also a key piece of the puzzle. I also need a detailed EPR protocol.

Analyzing Key Data Gaps

I've identified crucial information gaps. I still need a precise synthesis protocol, quantitative stability constants for DTCS-metal complexes, a detailed EPR protocol for NO detection with Fe-DTCS, and specific EPR spectroscopic data for the NO-Fe(DTCS)2 adduct. I'll focus my search on these missing elements to complete the required user guide.

An In-depth Technical Guide to N-(Dithiocarboxy)sarcosine Diammonium Salt: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Utility of a Multifaceted Molecule

N-(Dithiocarboxy)sarcosine Diammonium Salt, often abbreviated as DTCS, is a dithiocarbamate derivative with significant utility in both chemistry and biology. Its structure, featuring a bidentate dithiocarboxylate group, imparts a strong affinity for various metal ions, making it an effective chelating and masking agent. Furthermore, its ability to form stable paramagnetic complexes with nitric oxide (NO) has established it as a critical tool for the study of this ubiquitous signaling molecule. This guide will delve into the fundamental properties of DTCS, its synthesis, and its primary applications, providing both theoretical understanding and practical protocols.

Part 1: Core Molecular Profile

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

Key Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₃N₃O₂S₂ | [1]( |

| Molecular Weight | 199.3 g/mol | [1]( |

| CAS Number | 29664-09-3 | [1]( |

| Appearance | White Crystalline Powder | 2 |

| Melting Point | 130-139 °C | [3]([Link] |

| Solubility | Soluble in Water | [4]( |

Chemical Structure and Rationale for Reactivity

The reactivity and utility of DTCS are dictated by its molecular structure. The core of its functionality lies in the dithiocarboxylate group (-CSS⁻), which acts as a soft Lewis base, showing a high affinity for soft Lewis acids, such as heavy metal ions and the ferrous iron in the nitric oxide spin trapping complex.

Figure 4. Workflow for nitric oxide detection using DTCS spin trap.

Experimental Protocol for NO Detection:

-

Preparation of the Spin Trap Solution: Prepare a stock solution of this compound and a separate stock solution of a ferrous salt (e.g., ferrous sulfate).

-

Formation of the Fe(DTCS)₂ Complex: Immediately before use, mix the DTCS and ferrous salt solutions in the desired ratio (typically a molar excess of DTCS) to form the Fe(DTCS)₂ spin trap.

-

Incubation with the Sample: Add the Fe(DTCS)₂ solution to the biological sample (e.g., cell culture, tissue homogenate) where NO production is being investigated.

-

EPR Spectroscopy: Transfer the sample to an EPR tube and acquire the spectrum. The characteristic triplet signal of the NO-Fe(DTCS)₂ complex confirms the presence of nitric oxide.

-

Quantification: The concentration of nitric oxide can be determined by comparing the intensity of the EPR signal to that of a standard of known concentration.

Causality Behind Experimental Choices:

-

Water Solubility: DTCS is water-soluble, making it ideal for use in biological systems.

-

[4][3] Stability of the Adduct: The NO-Fe(DTCS)₂ complex is relatively stable, allowing for the accumulation of the signal and the detection of low concentrations of nitric oxide.

-

[5] Potential for Inhibition: It is important to note that the Fe-DTCS complex has been shown to inhibit nitric oxide synthase (NOS) activity. Th[6]is should be taken into consideration when designing experiments and interpreting results.

Part 4: Conclusion and Future Perspectives

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its strong chelating properties make it an effective masking agent for soft metal ions, with applications ranging from analytical chemistry to environmental remediation. Furthermore, its ability to form a stable paramagnetic complex with nitric oxide has established it as an invaluable spin trap for the study of this important signaling molecule. As research into the roles of metal ions and nitric oxide in biological systems continues to expand, the utility of this compound is likely to grow in prominence.

References

-

Axxora. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 100 mg. Retrieved from [Link]

-

Astech Ireland Ltd. (n.d.). N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass. Retrieved from [Link]

- Kleschyov, A. L., Wenzel, P., & Munzel, T. (2007). Spin trapping of nitric oxide with the iron-dithiocarbamate complex: chemistry and biology.

- Sato, T., Hori, H., & Kitagawa, T. (1998). Reaction of neuronal nitric oxide synthase with the nitric oxide spin-trapping agent, iron complexed with N-dithiocarboxysarcosine. Journal of biochemistry, 124(4), 860-865.

- Adeyemi, O. S., & Onwudiwe, D. C. (2022).

- Kamaludin, N., & Lazim, A. M. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2018, 9325307.

- Plonka, P. M., Wisniewska, M., Chlopicki, S., & Rosen, G. M. (2003). X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine). Acta biochimica Polonica, 50(3), 799-806.

- Maia, L. B., & Moura, J. J. (2016). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. Methods in molecular biology (Clifton, N.J.), 1424, 81-102.

- Onwudiwe, D. C., & Adeyemi, O. S. (2022).

Sources

- 1. Dithiocarbaminoacetic acid as a masking agent in complexometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"N-(Dithiocarboxy)sarcosine Diammonium Salt" chemical structure

An In-Depth Technical Guide to N-(Dithiocarboxy)sarcosine Diammonium Salt: A Bifunctional Tool for Advanced Chemical and Pharmaceutical Research

Introduction: Unveiling a Versatile Molecular Workhorse

To the experienced researcher, certain molecules distinguish themselves not by sheer complexity, but by a functional elegance that solves recurrent challenges. This compound, also known as Diammonium Sarcosinedithiocarbamate, is a paradigm of such a compound.[1] While unassuming in structure, it offers a powerful combination of high water solubility and two distinct, chemically addressable moieties: a potent metal-chelating dithiocarbamate group and a versatile sarcosine (N-methylglycine) backbone.

This guide, intended for professionals in chemical synthesis and drug development, moves beyond a simple datasheet to provide a deep, mechanistic understanding of this reagent. We will explore the fundamental principles that govern its utility, present detailed protocols for its synthesis and application, and contextualize its role as both a problem-solving masking agent and a valuable synthetic intermediate.[2][3] The objective is to equip the reader with not just the "how," but the critical "why," enabling its confident and innovative application in the laboratory.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of its effective use. This compound is a white to off-white solid, distinguished by its notable solubility in water, a direct consequence of its salt form.[4][5] This property is a significant practical advantage over many organic ligands that require non-aqueous solvent systems.

| Property | Data | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | Diammonium Sarcosinedithiocarbamate, N-(Dithiocarboxy)-N-methylglycine diammonium salt | [1][2] |

| CAS Number | 29664-09-3 | [1][2][4] |

| Molecular Formula | C₄H₁₃N₃O₂S₂ | [1][2] |

| Molecular Weight | 199.29 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 130-139 °C | [4][5] |

| Solubility | Soluble in water; slightly soluble in DMSO, methanol. | [4][5] |

| Storage Conditions | Store at ≤ -15 °C to ensure long-term stability. | [3][5] |

Molecular Structure:

Caption: Chemical Structure of this compound

The Dithiocarbamate Moiety: A Masterclass in Metal Chelation

The primary function driving many applications of this molecule is the powerful chelating ability of the dithiocarbamate (-NCSS⁻) group.[6] Dithiocarbamates are renowned as highly versatile and potent ligands that form stable complexes with a vast array of transition metals.[2]

Mechanistic Basis: The HSAB Principle in Action

The efficacy of dithiocarbamates as chelators, particularly for certain metals, is elegantly explained by the Hard and Soft Acids and Bases (HSAB) theory.[7][8]

-

Lewis Acids and Bases: In coordination chemistry, metal ions act as Lewis acids (electron acceptors), while ligands are Lewis bases (electron donors).[8]

-

Hard vs. Soft: "Hard" species are small, highly charged, and not easily polarized (e.g., Na⁺, Mg²⁺, F⁻, O²⁻). "Soft" species are larger, have a lower charge density, and are highly polarizable (e.g., Cu⁺, Ag⁺, Hg²⁺, I⁻, S²⁻).[8]

-

The Principle: HSAB theory states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

The dithiocarbamate ligand, with its two sulfur donor atoms, is a classic soft base .[7] The sulfur atoms are large and their electron clouds are readily polarized. Consequently, it exhibits a very high affinity for soft Lewis acids , a group that includes many catalytically active and often problematic heavy metal ions like Cu²⁺, Ni²⁺, Cd²⁺, Pb²⁺, and Hg²⁺.[7][9] This selective, high-affinity binding is the basis for its use as a "masking reagent for soft metal ions."[5]

Coordination and Chelation

The two sulfur atoms act in concert to bind the metal ion in a pincer-like fashion, forming a stable five-membered ring. This is known as bidentate chelation.[10] This chelate effect provides significant thermodynamic stability to the resulting metal complex compared to coordination with two separate, monodentate sulfur ligands.

Caption: HSAB Principle driving the formation of a stable chelate complex.

The Sarcosine Backbone: A Gateway to Synthesis

Beyond its utility as a chelator, the molecule's sarcosine framework provides a crucial second handle for chemical modification, making it a valuable building block for more complex structures.[3] Sarcosine is an N-methylated amino acid, and its presence imparts two key features:

-

Carboxylic Acid Group: The carboxylate can be activated and coupled to amines, alcohols, or other nucleophiles using standard peptide coupling chemistry (e.g., using reagents like HBTU, TBTU) or by conversion to an acid chloride.[3]

-

Biocompatibility: The sarcosine motif is of high interest in drug development. Polysarcosine, for instance, is being heavily investigated as a biocompatible and non-immunogenic alternative to polyethylene glycol (PEG) in drug delivery systems and for stabilizing lipid nanoparticles (LNPs).[11][12][13]

This dual functionality allows for the design of molecules where the dithiocarbamate acts as a targeting or payload-binding group, while the sarcosine end is used to attach the construct to a larger carrier, a peptide, or a biocompatible polymer.

Synthesis and Characterization

General Synthesis Protocol

The synthesis of dithiocarbamates is a well-established and robust reaction, typically proceeding via the nucleophilic attack of a secondary amine on carbon disulfide in a basic medium.[6] The following protocol is a representative, self-validating system for producing this compound.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The reaction is highly exothermic and the dithiocarbamate product can be thermally labile. Maintaining a low temperature throughout the addition of CS₂ is critical to prevent decomposition and side reactions.

-

Basic Medium (Ammonium Hydroxide): The base serves two purposes. First, it deprotonates the sarcosine's carboxylic acid, enhancing its solubility in the aqueous medium. Second, it acts as the base required for the dithiocarbamate formation and provides the ammonium counter-ions for the final salt.

-

Order of Addition: Carbon disulfide is added last and slowly because it is the most reactive and volatile component. Its controlled addition to the mixture of the amine (sarcosine) and base ensures the reaction proceeds smoothly.

Step-by-Step Methodology:

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve Sarcosine (1.0 eq.) in a concentrated aqueous solution of Ammonium Hydroxide (approx. 2.5 eq.). Stir until a clear solution is obtained.

-

Reaction: While vigorously stirring and maintaining the internal temperature below 5 °C, add Carbon Disulfide (1.1 eq.) dropwise via a syringe or dropping funnel over 30-45 minutes.

-

Precipitation: Upon completion of the addition, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. A white or off-white precipitate of the diammonium salt should form as the reaction proceeds.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake sequentially with small portions of ice-cold ethanol and then diethyl ether to remove unreacted starting materials and water. Dry the product under vacuum to yield the final this compound.

Caption: General Synthesis Workflow for the target compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. Standard spectroscopic techniques are employed for this purpose.[4][14]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is excellent for identifying key functional groups. Expected characteristic peaks include:

-

ν(C=N): A strong absorption band around 1450-1500 cm⁻¹, known as the "thioureide" band, indicating significant double-bond character due to resonance.

-

ν(C=S): A band in the region of 950-1050 cm⁻¹.

-

ν(C=O): A strong band for the carboxylate group, typically around 1560-1640 cm⁻¹.

-

-

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

¹H NMR: In a suitable solvent like D₂O, one would expect to see distinct signals for the N-methyl protons (a singlet) and the methylene protons of the sarcosine backbone (another singlet).

-

¹³C NMR: Signals corresponding to the carbon atoms of the methyl, methylene, carboxylate, and the key N-CSS dithiocarbamate group (typically >200 ppm) would confirm the structure.[4]

-

Applications in Research and Drug Development

Protocol: Metal Ion Masking in Biological Assays

Trace metal contamination is a frequent and insidious cause of assay failure, particularly in enzymology and cell-based screening where metal ions can inhibit enzymes or catalyze unwanted oxidation. The water solubility and strong chelation power of this compound make it an ideal masking agent to sequester these interfering ions.

Scenario: An enzymatic assay using a thiol-containing enzyme (e.g., a cysteine protease) shows inconsistent activity, suspected to be due to inhibition by trace Cu²⁺ or Hg²⁺ contamination in the buffer.

Protocol for Validation and Mitigation:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in deionized, metal-free water. Filter sterilize if for use in cell culture.

-

Assay Setup: Prepare the standard assay reaction mixture (buffer, substrate, co-factors).

-

Masking Step: To a subset of the assay wells, add the dithiocarbamate stock solution to a final concentration of 50-100 µM. Rationale: This concentration is typically sufficient to chelate nanomolar to low-micromolar concentrations of contaminating metals without significantly altering the ionic strength or pH of the assay buffer.

-

Control Wells: Run parallel control wells: (a) no dithiocarbamate (Negative Control), and (b) no dithiocarbamate but with a known inhibitor (Positive Control).

-

Enzyme Addition & Incubation: Add the enzyme to all wells to initiate the reaction. Incubate under standard assay conditions.

-

Data Analysis: Compare the enzyme activity in the wells containing the dithiocarbamate to the negative control. A significant and consistent restoration of enzyme activity in the presence of the chelator strongly validates the hypothesis of trace metal inhibition.

Role as a Synthetic Intermediate in Bioconjugation

The bifunctional nature of this compound makes it a valuable starting point for creating more complex molecules, such as targeted chelators or drug-delivery conjugates. Dithiocarbamates can be used to synthesize thioureas, which are important pharmacophores.[15]

Conceptual Workflow: Synthesis of a Peptide-Chelator Conjugate This workflow illustrates how the compound can link the metal-binding function of a dithiocarbamate to a biologically relevant peptide.

Caption: Conceptual workflow for creating a peptide-chelator conjugate.

Conclusion

This compound is far more than a simple chemical. It is a strategically designed tool that addresses two fundamental needs in advanced research: the precise control of metal ion activity and the modular construction of complex functional molecules. Its water solubility, combined with the predictable and powerful chemistry of its dithiocarbamate and sarcosine moieties, provides a reliable and versatile platform for innovation. By understanding the core principles of chelation and leveraging the synthetic potential of its amino acid backbone, researchers and drug development professionals can deploy this reagent to overcome common experimental hurdles and build novel chemical entities with tailored biological functions.

References

-

Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini reviews in medicinal chemistry. Available at: [Link]

-

This compound. Blazechem. Available at: [Link]

-

Kuhlib, J. et al. (2023). Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. ChemSusChem. Available at: [Link]

-

Synthesis of a carbamide-based dithiocarbamate chelator for the removal of heavy metal ions from aqueous solutions. ResearchGate. Available at: [Link]

-

Wang, Y. et al. (2022). Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. Molecules. Available at: [Link]

-

Al-Obaidy, G. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy. Available at: [Link]

-

Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study. New Journal of Chemistry. Available at: [Link]

-

Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. Available at: [Link]

-

Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online. Available at: [Link]

-

Adejoro, I. A. et al. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia. Available at: [Link]

-

Zhang, Y. et al. (2022). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Low Polydispersity. Journal of the American Chemical Society. Available at: [Link]

-

Hard and Soft Acid and Base Theory. Chemistry LibreTexts. Available at: [Link]

-

Onwudiwe, D. C. & Ajibade, P. A. (2019). The Versatility in the Applications of Dithiocarbamates. PMC. Available at: [Link]

-

Synthesis, Characterization by Means of IR, 1H, 13C - NMR and Biological Investigations on New Diorganotin Carboxylic Acid Derivatives. Bentham Science. Available at: [Link]

-

The Versatility in the Applications of Dithiocarbamates. National Institutes of Health. Available at: [Link]

-

Fuchs, J. F. et al. (2023). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. Biomacromolecules. Available at: [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. The Versatility in the Applications of Dithiocarbamates | Encyclopedia MDPI [encyclopedia.pub]

- 11. Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.pku.edu.cn [chem.pku.edu.cn]

- 13. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of N-(Dithiocarboxy)sarcosine Diammonium Salt

This guide provides a comprehensive technical overview of the aqueous solubility of N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS 29664-09-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable experimental protocols. We will explore the theoretical underpinnings of this compound's solubility, the critical factors influencing it, and rigorous methodologies for its empirical determination.

Executive Summary: Understanding the Compound

This compound, also known as Diammonium Sarcosinedithiocarbamate, is an organosulfur compound recognized for its utility as a water-soluble masking agent for soft metal ions.[1][2][3] Its structure, featuring a dithiocarbamate functional group, a carboxylic acid moiety, and ammonium counter-ions, dictates its physicochemical properties, most notably its interaction with aqueous media. While product data sheets from various suppliers describe the compound as "water soluble" or "slightly soluble" in water, this guide will delve into the quantitative and procedural specifics required for laboratory applications.[4][5][6]

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29664-09-3 | [1][5] |

| Molecular Formula | C₄H₁₃N₃O₂S₂ | [1][2] |

| Molecular Weight | 199.29 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 130-139 °C | [4][5] |

| Primary Application | Masking agent for soft metal ions | [1][2][3] |

The Chemistry of Dithiocarbamate Solubility in Aqueous Systems

The solubility of this compound in water is governed by the interplay of its ionic and polar functional groups with water molecules. The diammonium salt form suggests a high propensity for dissolution in water due to the strong ion-dipole interactions between the ammonium and carboxylate ions and water. However, the dithiocarbamate group (—CSS⁻) introduces a degree of hydrophobicity.

Dithiocarbamates as a class are generally characterized by their low solubility in water, but the presence of the sarcosine backbone with its carboxylic acid and the ammonium salt form of the dithiocarbamic acid significantly enhances its aqueous solubility compared to simpler dialkyldithiocarbamates.[7][8]

The Critical Influence of pH

The pH of the aqueous medium is a paramount factor controlling the solubility of this compound. The molecule possesses both a weakly acidic proton on the sarcosine nitrogen (in the dithiocarbamic acid form) and the ammonium counter-ions. At varying pH values, the ionization state of the molecule will change, directly impacting its interaction with water.

-

Acidic pH: In a highly acidic environment, the carboxylate group may become protonated, reducing its polarity. Concurrently, the dithiocarbamate may exist in its less soluble dithiocarbamic acid form. This combination is expected to decrease aqueous solubility.

-

Neutral to Alkaline pH: At neutral to alkaline pH, the carboxylic acid will be deprotonated (carboxylate), and the dithiocarbamate will remain as an anion, maximizing the ionic character of the molecule and thus enhancing its solubility.

The following diagram illustrates the logical relationship between pH and the ionization state of the compound, which in turn affects its solubility.

Caption: Influence of pH on the ionization state and resulting aqueous solubility.

Methodologies for Determining Aqueous Solubility

To move beyond qualitative descriptions, rigorous experimental determination of solubility is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is recommended for obtaining precise values for this compound.[9]

The Shake-Flask Method: A Protocol for Thermodynamic Solubility

This method involves creating a saturated solution of the compound and measuring its concentration after equilibrium has been reached.

Principle: An excess of the solid compound is agitated in water for a prolonged period until the concentration of the dissolved solute in the supernatant remains constant. This constant concentration represents the thermodynamic solubility.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol:

-

Preparation of the Test Medium: Use high-purity deionized water. If investigating pH effects, prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.4, 9.0).

-

Addition of Solute: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a known volume of the test medium in a sealed, inert container (e.g., a glass vial).

-

Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours. A preliminary time-course experiment can determine the point at which equilibrium is reached.

-

Sample Collection and Separation: After equilibration, cease agitation and allow the suspension to stand at the controlled temperature to permit sedimentation of the undissolved solid. Carefully withdraw a sample of the supernatant. It is crucial to separate any remaining solid particles by centrifugation at a controlled temperature, followed by filtration through a syringe filter (e.g., 0.22 µm PVDF) that exhibits low compound binding.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the filtered supernatant (appropriately diluted) and the standard solutions using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often suitable for organosulfur compounds.[10][11]

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated solution.

-

-

Data Reporting: Express the solubility in mass per unit volume (e.g., mg/mL or g/L) at the specified temperature and pH.

Considerations for Accuracy and Trustworthiness

-

Purity of the Compound: Ensure the this compound is of high purity, as impurities can significantly alter solubility measurements.

-

Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the equilibration and separation steps.

-

Equilibrium Achievement: Verify that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer increases.

-

Avoidance of Co-solvents: For determining intrinsic aqueous solubility, avoid the use of co-solvents like DMSO, which can artificially inflate the measured solubility.[5] If the compound is first dissolved in DMSO for high-throughput screening, this should be noted as "kinetic solubility" rather than thermodynamic solubility.

Factors Influencing Solubility: A Deeper Dive

Table 2: Key Factors Affecting the Aqueous Solubility of this compound

| Factor | Influence and Rationale |

| Temperature | Generally, the solubility of solids in liquids increases with temperature. The dissolution process for this salt is likely endothermic, meaning that providing more thermal energy will favor the dissolution process. This relationship should be determined empirically. |

| pH | As previously discussed, pH is a critical determinant. The solubility is expected to be lowest in acidic conditions and highest in neutral to alkaline conditions due to the ionization state of the carboxyl and dithiocarbamate groups. |

| Ionic Strength | The presence of other salts in the solution can affect solubility. At low concentrations, the "salting-in" effect may increase solubility due to favorable ion-ion interactions. At high salt concentrations, "salting-out" may occur as water molecules become more engaged in solvating the added salt ions, reducing their availability to solvate the compound. |

| Polymorphism | The crystalline form (polymorph) of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the experiments. |

Conclusion and Recommendations

While this compound is qualitatively described as water-soluble, a quantitative understanding is essential for its effective application in research and development. This guide has outlined the key chemical principles governing its solubility and provided a robust, field-proven protocol for its determination using the shake-flask method.

For researchers, it is strongly recommended to empirically determine the solubility under the specific conditions (pH, temperature, and ionic strength) of their experimental systems. Such a self-validating approach ensures the accuracy and reliability of subsequent assays and formulations, upholding the principles of scientific integrity.

References

-

MDPI. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]

-

ACS Publications. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]

-

Wikipedia. Dithiocarbamate. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MDPI. The Versatility in the Applications of Dithiocarbamates. [Link]

-

PubMed. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. scbt.com [scbt.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of N-(Dithiocarboxy)sarcosine Diammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS: 29664-09-3). Understanding the chemical liabilities of this versatile research chemical is paramount for ensuring experimental reproducibility, maintaining compound integrity, and safeguarding the validity of research outcomes. This document synthesizes publicly available data with established principles of dithiocarbamate chemistry to offer a comprehensive resource for laboratory professionals.

Introduction to this compound

This compound, with the chemical formula C₄H₁₃N₃O₂S₂, is a water-soluble dithiocarbamate derivative of the amino acid sarcosine.[1][2][3][4] Its structure, featuring a dithiocarboxylate functional group, makes it an effective chelating agent for soft metal ions.[1][2] This property underlies its utility in various biochemical and pharmaceutical research applications, including its use as a building block in organic synthesis.[4]

| Identifier | Value |

| CAS Number | 29664-09-3[1][2][3][4][5][6] |

| Molecular Formula | C₄H₁₃N₃O₂S₂[1][2][3][4] |

| Molecular Weight | ~199.3 g/mol [4] |

| Synonyms | Diammonium Sarcosinedithiocarbamate, N-(Dithiocarboxy)-N-methylglycine diammonium salt[1][2][3] |

The presence of the dithiocarbamate moiety, however, also introduces inherent stability challenges that necessitate careful handling and storage.

The Critical Role of pH in Stability

The primary factor governing the stability of this compound, and dithiocarbamates in general, is the pH of the solution.

Instability in Acidic Environments

Dithiocarbamates are notoriously unstable in acidic conditions.[7][8] The decomposition in an acidic medium is a first-order reaction, with the rate of degradation being directly proportional to the concentration of hydrogen ions.[8][9] For some dithiocarbamates, the half-life in a low pH environment can be a matter of seconds.[8][9]

The mechanism of acid-catalyzed degradation involves the protonation of the dithiocarbamate to form the corresponding dithiocarbamic acid. This intermediate is generally unstable and rapidly decomposes to an amine (in this case, sarcosine) and carbon disulfide (CS₂).

Caption: Acid-catalyzed degradation of this compound.

Enhanced Stability in Alkaline Conditions

Conversely, dithiocarbamates exhibit significantly greater stability in alkaline (basic) solutions.[10] Maintaining a pH above 7 is crucial for preventing the protonation of the dithiocarbamate group and subsequent degradation. For experimental work, it is advisable to prepare solutions in a buffered alkaline medium, for instance, a phosphate or borate buffer at a pH of 8-10. One study highlights the use of an alkaline buffer at pH 10 for the analysis of dithiocarbamates.[10]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, strict adherence to appropriate storage conditions is essential.

Temperature

The consensus among major chemical suppliers is to store this compound at low temperatures. The most frequently recommended storage temperature is -20°C or <-15°C .[3][4][5][6]

| Supplier | Recommended Storage Temperature |

| Biosynth | <-15°C[4] |

| Carl ROTH | -20°C[5] |

| Astech Ireland Ltd | -20°C[6] |

| ChemicalBook | -20°C[3] |

This low-temperature storage is critical for minimizing the rate of any potential degradation pathways, especially given that the compound is supplied as a solid.

Light and Moisture

Dithiocarbamates, as a class of compounds, are known to be sensitive to light and moisture.[11] Prolonged exposure to light can lead to photolytic decomposition. Therefore, it is imperative to store the solid compound and any prepared solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Moisture can facilitate hydrolysis and other degradation reactions. The solid compound should be stored in a tightly sealed container in a desiccator to minimize exposure to atmospheric moisture.

Influence of the Cation

It is noteworthy that the cation associated with the dithiocarbamate can influence its stability. Ammonium salts of dithiocarbamates are generally considered to be less stable than their sodium or potassium counterparts. This is an important consideration for this compound and underscores the need for stringent storage and handling protocols.

Handling and Preparation of Solutions

The inherent instability of dithiocarbamates necessitates careful handling and solution preparation techniques to ensure the concentration and purity of the compound are maintained for experimental use.

Protocol for Preparing a Stock Solution

-

Pre-cool all materials: Before weighing, allow the container of this compound to equilibrate to room temperature in a desiccator to prevent condensation. Pre-cool the desired alkaline buffer (e.g., 100 mM phosphate buffer, pH 8.0) to 2-8°C.

-

Weighing: Rapidly weigh the required amount of the solid compound in a low-humidity environment if possible.

-

Dissolution: Immediately dissolve the weighed solid in the pre-cooled alkaline buffer. Gently vortex or sonicate at a low temperature until fully dissolved.

-

Storage of Solution: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, for a very limited time. The stability in solution is highly dependent on the specific conditions.

-

Inert Atmosphere: For applications requiring the highest stability, degassing the buffer and purging the headspace of the solution container with an inert gas like argon or nitrogen can help to prevent oxidative degradation.

Caption: Recommended workflow for the preparation of this compound solutions.

Summary of Key Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature (Solid) | -20°C or <-15°C | Minimizes thermal degradation. |

| Storage Environment (Solid) | Tightly sealed container, in a desiccator, protected from light. | Prevents degradation due to moisture and photolysis. |

| Solution pH | Alkaline (pH 8-10) | Prevents rapid acid-catalyzed decomposition. |

| Solution Preparation | Prepare fresh for each use in a pre-cooled alkaline buffer. | Maximizes the integrity of the dissolved compound. |

| Solution Storage | If necessary, 2-8°C, protected from light, for a very limited time. | Mitigates degradation in the aqueous state. |

Conclusion

This compound is a valuable research tool, but its utility is directly linked to its stability. By understanding and controlling the key factors of temperature, pH, light, and moisture, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental results. The protocols and guidelines presented in this document are designed to provide a framework for the safe and effective handling and storage of this compound.

References

-

Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online. Available at: [Link]

-

This compound, 100 mg - Carl ROTH. Carl ROTH. Available at: [Link]

-

Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. Available at: [Link]

-

Stability of dithiocarbamates during the preparation and extraction of food samples. ResearchGate. Available at: [Link]

-

Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. ScienceDirect. Available at: [Link]

-

Dithiocarbamates. CORESTA. Available at: [Link]

-

Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species. ResearchGate. Available at: [Link]

-

STABILITY OF DITHIOCARBAMATES PROFICIENCY TEST MATERIALS. Fapas. Available at: [Link]

-

This compound | C4H13N3O2S2 | CID 57369635. PubChem. Available at: [Link]

-

N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass | Astech Ireland Ltd. Astech Ireland Ltd. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C4H13N3O2S2 | CID 57369635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3 [amp.chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound, 100 mg, CAS No. 29664-09-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 6. astechireland.ie [astechireland.ie]

- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]

- 9. arabjchem.org [arabjchem.org]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. coresta.org [coresta.org]

Sarcosine-Based Dithiocarbamates: A Novel Bifunctional Scaffold for Therapeutic Innovation

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of sarcosine-based dithiocarbamates, an emerging class of compounds with significant potential in drug discovery and development. We will explore their rational design, synthesis, characterization, and proposed mechanisms of action, with a focus on their applications in oncology and neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical scaffold.

The Scientific Rationale: Merging Two High-Value Moieties

The strategic design of sarcosine-based dithiocarbamates (Sar-DTCs) stems from the convergence of two biologically significant molecules: sarcosine and the dithiocarbamate functional group. Understanding their individual roles is key to appreciating the therapeutic potential of their combination.

Sarcosine: More Than a Simple Amino Acid

Sarcosine (N-methylglycine), once considered a mere metabolic intermediate, has been identified as a key player in the progression of certain diseases. In oncology, particularly prostate cancer, elevated levels of sarcosine are strongly correlated with tumor aggressiveness and metastasis.[1][2] Studies have shown that exogenous sarcosine can induce an invasive phenotype in benign prostate cells, while knocking down the enzymes responsible for its synthesis, such as Glycine N-Methyltransferase (GNMT), can attenuate cancer cell invasion.[2][3][4] This positions the sarcosine metabolic pathway as a compelling target for therapeutic intervention.[3][4]

Beyond cancer, sarcosine exhibits significant activity in the central nervous system. As a natural inhibitor of the glycine transporter 1 (GlyT-1), it modulates N-methyl-D-aspartate (NMDA) receptor function.[5][6] This activity has led to its investigation for neuroprotective effects, with studies demonstrating its potential to shield neurons from toxicity in models of Alzheimer's disease and attenuate behavioral abnormalities in models of schizophrenia.[6][7][8]

Dithiocarbamates: Versatile Metal Chelators and Bioactive Agents

Dithiocarbamates (DTCs) are organosulfur compounds renowned for their strong ability to chelate a wide range of metal ions.[9][10][11] This property is central to their diverse biological activities. The multi-faceted effects of DTCs are primarily attributed to their metal-binding capabilities and high reactivity with thiol groups in proteins.[12] Their applications are extensive, ranging from fungicides in agriculture to accelerators in rubber vulcanization.[9][10][12]

In medicine, DTCs have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.[9][13][14] Their ability to disrupt metal homeostasis in cells can trigger oxidative stress and inhibit key enzymes, such as matrix metalloproteinases and the proteasome, leading to apoptosis in cancer cells.[12][15] Furthermore, their metal-chelating properties are highly relevant in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, where the dysregulation of metal ions (e.g., copper, zinc, iron) is a known contributor to protein aggregation and oxidative damage.[16][17]

By covalently linking these two moieties, Sar-DTCs emerge as bifunctional molecules capable of simultaneously engaging distinct but potentially synergistic therapeutic targets.

Synthesis and Characterization of Sar-DTCs

The synthesis of Sar-DTCs is generally straightforward, leveraging the well-established reaction between a secondary amine (sarcosine), carbon disulfide, and an appropriate base.

General Synthesis Pathway

The most common approach is a one-pot synthesis.[10][14] The reaction proceeds via the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbon of carbon disulfide. This is typically performed in a basic medium at reduced temperatures to form the dithiocarbamate salt.

Experimental Protocol: Synthesis of Sodium Sarcosine-Dithiocarbamate

This protocol describes a standard, scalable laboratory synthesis.

Materials:

-

Sarcosine (N-methylglycine)

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol or Diethyl Ether (for precipitation/washing)

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine (1.0 eq) in a minimal amount of deionized water containing NaOH (1.0 eq).

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-4 °C with continuous stirring.

-

Causality Note: This exothermic reaction is performed at low temperatures to minimize the decomposition of the dithiocarbamic acid intermediate and prevent unwanted side reactions.

-

-

Addition of CS₂: Add carbon disulfide (1.0 eq) dropwise to the cold, stirring solution using a dropping funnel over a period of 30 minutes. Ensure the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-4 hours. The solution may become more viscous or change color.

-

Precipitation & Isolation:

-

Induce precipitation of the sodium salt by adding a cold, non-solvent like ethanol or diethyl ether to the reaction mixture until a white solid forms.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with small portions of cold ethanol or ether to remove any unreacted starting materials.

-

-

Drying: Dry the resulting white powder under a vacuum to yield the final product, sodium sarcosine-dithiocarbamate. The product should be stored in a cool, dry, and dark place.

Physicochemical Characterization

Confirming the structure and purity of the synthesized Sar-DTC is critical. The following techniques are standard.

| Technique | Purpose | Expected Observations for Sodium Sarcosine-Dithiocarbamate |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to the N-methyl protons (~2.5-3.0 ppm), the α-methylene protons (~3.5-4.0 ppm), and the carboxylate proton (may be absent in D₂O).[18][19] |

| ¹³C NMR | Carbon skeleton confirmation | A characteristic signal for the NCS₂ carbon atom, typically in the range of 200-210 ppm.[20][21] Other signals for the methyl, methylene, and carboxyl carbons will also be present. |

| FT-IR Spectroscopy | Functional group identification | A strong absorption band between 1450-1550 cm⁻¹ corresponding to the C-N stretching vibration (thioureide band) and bands for the S-C-S asymmetric stretch around 950-1050 cm⁻¹. |

| Mass Spectrometry (LC-MS) | Molecular weight determination | Detection of the sarcosine-dithiocarbamate anion [C₄H₆NO₂S₂]⁻ with an expected m/z of approximately 164.[22][23] |

Mechanisms of Action & Therapeutic Applications

The unique structure of Sar-DTCs suggests a multi-pronged mechanism of action, making them attractive candidates for complex diseases like cancer and neurodegeneration.

Application in Oncology: A Dual-Threat Strategy

In prostate cancer, Sar-DTCs can theoretically exert a powerful anti-tumor effect through two distinct but complementary pathways.

-

Targeting Sarcosine Metabolism: The sarcosine moiety may act as a competitive inhibitor or a "Trojan horse," disrupting the sarcosine metabolic pathway that is hyperactive in aggressive prostate cancer.[1][3] This could interfere with the pro-invasive signaling driven by elevated sarcosine levels.

-

DTC-Mediated Cytotoxicity: The dithiocarbamate group can induce cancer cell death by:

-

Metal Chelation: Sequestering essential metal ions like copper and zinc, thereby inhibiting metalloenzymes crucial for tumor growth and angiogenesis.[12]

-

ROS Generation: The resulting metal-DTC complexes can redox cycle, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress-mediated apoptosis.

-

Proteasome Inhibition: DTCs are known inhibitors of the 26S proteasome, a key cellular machine whose disruption leads to the accumulation of misfolded proteins and cell death.[15]

-

Application in Neurodegenerative Disorders

The neuroprotective potential of Sar-DTCs is founded on their ability to address two core pathologies of neurodegeneration: excitotoxicity and metal-induced oxidative stress.

-

NMDA Receptor Modulation: The sarcosine component, by inhibiting glycine reuptake, can enhance NMDA receptor function.[5] While this may seem counterintuitive, in certain contexts, restoring glutamatergic homeostasis can be neuroprotective.

-

Metal Chelation and Antioxidant Effects: This is the primary proposed mechanism. The DTC moiety can chelate excess metal ions like copper and iron, which are implicated in the aggregation of amyloid-beta and tau proteins and the generation of neurotoxic oxidative stress.[16][17][24] By sequestering these metals, Sar-DTCs can prevent the formation of free radicals and potentially reduce protein misfolding. Studies on sarcosine alone have already demonstrated its ability to protect against aluminum-induced neurotoxicity and reduce neuroinflammation.[5][7]

Key Experimental Workflows

The following protocols provide a framework for the initial biological evaluation of novel Sar-DTC compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of cells.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, DU-145)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Sar-DTC compound, dissolved in DMSO (sterile)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO or Solubilization Buffer

-

96-well cell culture plates, multichannel pipette, plate reader

Methodology:

-

Cell Seeding: Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Self-Validation: Include wells for "no-cell" blanks, "vehicle control" (cells + DMSO), and "positive control" (cells + a known cytotoxic drug like cisplatin).

-

-

Compound Treatment: Prepare serial dilutions of the Sar-DTC compound in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a Sar-DTC to protect neuronal cells from an oxidative insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM/F12 + 10% FBS)

-

Sar-DTC compound

-

Oxidative agent (e.g., H₂O₂, 6-OHDA, or a metal like AlCl₃[7])

-

Viability assay kit (e.g., MTT, CellTiter-Glo)

Methodology:

-

Cell Seeding & Differentiation: Seed SH-SY5Y cells in a 96-well plate. Often, differentiation (e.g., with retinoic acid) is performed to obtain more neuron-like characteristics.

-

Pre-treatment: Treat the cells with various concentrations of the Sar-DTC compound for 1-2 hours.

-

Causality Note: Pre-treatment allows the compound to enter the cells and prepare them to counteract the subsequent insult.

-

-

Induction of Oxidative Stress: Add the oxidative agent (e.g., H₂O₂) to the wells (except for the negative control wells) to a final concentration known to cause ~50% cell death.

-

Incubation: Co-incubate the cells with the Sar-DTC and the oxidative agent for 24 hours.

-

Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, as described above).

-

Data Analysis: Compare the viability of cells treated with the oxidative agent alone versus those pre-treated with the Sar-DTC. A significant increase in viability in the pre-treated groups indicates a neuroprotective effect.

Future Directions and Conclusion

Sarcosine-based dithiocarbamates represent a promising and logically designed class of bifunctional molecules. Their synthesis is accessible, and their proposed dual mechanisms of action provide a strong rationale for their investigation in oncology and neurodegeneration.

Future research should focus on:

-

Library Synthesis: Creating a diverse library of Sar-DTCs by modifying the carboxylate group (e.g., esterification) or by forming metal complexes to modulate lipophilicity and activity.

-

Advanced Mechanistic Studies: Moving beyond viability assays to investigate specific molecular targets, such as measuring ROS production, assessing proteasome activity, and evaluating effects on the sarcosine metabolic pathway.

-

In Vivo Evaluation: Testing lead compounds in relevant animal models, such as prostate cancer xenografts or transgenic models of Alzheimer's disease, to assess efficacy and safety.[5][25]

References

A consolidated list of all sources cited within this guide.

-

The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910-914. [Link]

-

Chinnaiyan, A. M., et al. (2012). The role of sarcosine metabolism in prostate cancer progression. Neoplasia, 14(8), 717-725. [Link]

-

Lucarelli, G., et al. (2015). Investigation into the metabolic effect of sarcosine on prostate cancer. SLU.se. [Link]

-

Prensner, J. R., & Chinnaiyan, A. M. (2009). Sarcosine as a potential prostate cancer biomarker and therapeutic target. Journal of Clinical Investigation, 119(6), 1371-1374. [Link]

-

Jo, S., et al. (2019). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Applied Biological Chemistry, 62(1), 1-8. [Link]

-

Adeyemi, J. O., & Onwudiwe, D. C. (2021). The Versatility in the Applications of Dithiocarbamates. Molecules, 26(16), 4898. [Link]

-

Onwudiwe, D. C. (2021). APPLICATIONS OF DITHIOCARBAMATES COMPOUNDS: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 1(5), 1-10. [Link]

-

Ippolito, C., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. International Journal of Environmental Research and Public Health, 19(19), 12185. [Link]

-

Blasco, C., et al. (2007). Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. Rapid Communications in Mass Spectrometry, 21(11), 1734-1740. [Link]

-

Ippolito, C., et al. (2022). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]

-

Kamaludin, N. H., et al. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2018, 1-15. [Link]

-

Wong, J. W. (2013). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Journal of the Association of Official Agricultural Chemists International, 96(4), 743-754. [Link]

-

Andrew, F. P., & Ajibade, P. A. (2021). Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. European Journal of Theoretical and Applied Sciences, 1(3), 1-10. [Link]

-